N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide
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Overview
Description
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide is a complex organic compound that features a piperazine ring substituted with a pyrazine moiety, a sulfonyl group, and a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Pyrazine: The piperazine intermediate is then reacted with pyrazine derivatives under basic conditions to introduce the pyrazine moiety.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions using reagents such as sulfonyl chlorides.
Attachment of the Pivalamide Group: Finally, the pivalamide group is attached through amidation reactions involving pivaloyl chloride and the appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in the treatment of infectious diseases and cancer.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-19(2,3)18(25)22-15-4-6-16(7-5-15)28(26,27)24-12-10-23(11-13-24)17-14-20-8-9-21-17/h4-9,14H,10-13H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHUMRRDVZHLBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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